molecular formula C9H8N4O2S B2912635 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034578-18-0

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2912635
CAS No.: 2034578-18-0
M. Wt: 236.25
InChI Key: RSACUMOBDHETSC-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a carboxamide group at the 4-position. The compound also contains a 3-methylisothiazolyl group attached to the nitrogen atom of the carboxamide. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy and carboxamide groups. The final step involves the attachment of the 3-methylisothiazolyl group.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of Hydroxy and Carboxamide Groups: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Attachment of 3-Methylisothiazolyl Group: The final step involves the coupling of the 3-methylisothiazolyl group to the nitrogen atom of the carboxamide. This can be achieved through nucleophilic substitution reactions using reagents like 3-methylisothiazole and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazolyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, borane, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted isothiazolyl derivatives.

Scientific Research Applications

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    6-hydroxy-N-(3-methylthiazol-5-yl)pyrimidine-4-carboxamide: Similar structure but with a thiazole ring instead of an isothiazole ring.

    6-hydroxy-N-(3-ethylisothiazol-5-yl)pyrimidine-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the isothiazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-5-2-8(16-13-5)12-9(15)6-3-7(14)11-4-10-6/h2-4H,1H3,(H,12,15)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSACUMOBDHETSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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